4-(2-Bromo-4-fluorophenoxy)piperidine 4-(2-Bromo-4-fluorophenoxy)piperidine
Brand Name: Vulcanchem
CAS No.: 647014-45-7
VCID: VC2110062
InChI: InChI=1S/C11H13BrFNO/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2
SMILES: C1CNCCC1OC2=C(C=C(C=C2)F)Br
Molecular Formula: C11H13BrFNO
Molecular Weight: 274.13 g/mol

4-(2-Bromo-4-fluorophenoxy)piperidine

CAS No.: 647014-45-7

Cat. No.: VC2110062

Molecular Formula: C11H13BrFNO

Molecular Weight: 274.13 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Bromo-4-fluorophenoxy)piperidine - 647014-45-7

Specification

CAS No. 647014-45-7
Molecular Formula C11H13BrFNO
Molecular Weight 274.13 g/mol
IUPAC Name 4-(2-bromo-4-fluorophenoxy)piperidine
Standard InChI InChI=1S/C11H13BrFNO/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2
Standard InChI Key PNRXVTVLQJODIK-UHFFFAOYSA-N
SMILES C1CNCCC1OC2=C(C=C(C=C2)F)Br
Canonical SMILES C1CNCCC1OC2=C(C=C(C=C2)F)Br

Introduction

4-(2-Bromo-4-fluorophenoxy)piperidine is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique molecular structure, which consists of a piperidine ring bonded to a phenoxy group containing bromine and fluorine substituents. The molecular formula of this compound is CHBrFNO, and it has a molecular weight of approximately 274.13 g/mol.

Synthesis Methods

The synthesis of 4-(2-Bromo-4-fluorophenoxy)piperidine typically involves palladium-catalyzed reactions, such as the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. Another common method involves nucleophilic substitution reactions, where 2-bromo-4-fluorophenol reacts with piperidine derivatives in the presence of a base, often in solvents like dimethylformamide or dichloromethane under reflux conditions.

Synthesis Conditions

ReagentsSolventsConditions
2-Bromo-4-fluorophenolDimethylformamide (DMF)Reflux
Piperidine derivativesDichloromethane (DCM)Base present
Palladium catalystVarious organic solventsSuzuki–Miyaura coupling

Biological Activities and Potential Applications

Research indicates that 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride exhibits potential biological activities, including interactions with specific molecular targets that can modulate enzyme or receptor activity. This can lead to significant biological effects, although detailed mechanisms of action are not fully elucidated. Compounds with similar structures often exhibit activity through modulation of neurotransmitter systems, potentially influencing pathways involved in mood regulation or cognitive function.

Potential Applications

FieldApplication
Medicinal ChemistryPharmaceutical Intermediate
Organic SynthesisVersatile Building Block
Biological ResearchPotential Neurotransmitter Modulator

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator